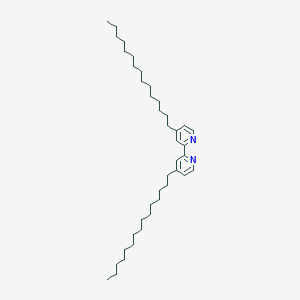
4,4'-Dipentadecyl-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Dipentadecyl-2,2’-bipyridine: is an organic compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds with two pyridine rings connected by a single bond. The compound is characterized by the presence of long alkyl chains (pentadecyl groups) attached to the 4 and 4’ positions of the bipyridine core. This structural modification imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dipentadecyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of 4,4’-Dipentadecyl-2,2’-bipyridine may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the efficiency of the production process.
化学反応の分析
Types of Reactions: 4,4’-Dipentadecyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the bipyridine core to dihydrobipyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxides of 4,4’-Dipentadecyl-2,2’-bipyridine.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted bipyridine derivatives with different functional groups.
科学的研究の応用
4,4’-Dipentadecyl-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are valuable in catalysis and materials science.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用機序
The mechanism of action of 4,4’-Dipentadecyl-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The long alkyl chains enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
類似化合物との比較
- 4,4’-Di-tert-butyl-2,2’-bipyridine
- 4,4’-Dimethyl-2,2’-bipyridine
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
Comparison:
- 4,4’-Dipentadecyl-2,2’-bipyridine stands out due to its long alkyl chains, which impart unique solubility and interaction properties compared to other bipyridine derivatives.
- 4,4’-Di-tert-butyl-2,2’-bipyridine has bulky tert-butyl groups, making it less flexible but more sterically hindered.
- 4,4’-Dimethyl-2,2’-bipyridine is smaller and more rigid, with different electronic properties.
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine has electron-withdrawing trifluoromethyl groups, affecting its reactivity and coordination behavior.
特性
CAS番号 |
142646-60-4 |
|---|---|
分子式 |
C40H68N2 |
分子量 |
577.0 g/mol |
IUPAC名 |
4-pentadecyl-2-(4-pentadecylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C40H68N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37-31-33-41-39(35-37)40-36-38(32-34-42-40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-36H,3-30H2,1-2H3 |
InChIキー |
SSRATTFPDBAZRF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propane, 2,2'-[1,2-ethynediylbis(telluro)]bis-](/img/structure/B12553942.png)
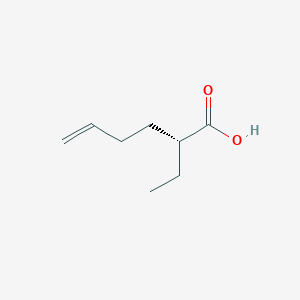
![[(1R,2S)-2-Cyclohexylcyclopropyl]methanol](/img/structure/B12553969.png)
![4,4'-(Propane-1,3-diyl)bis[1-(propan-2-yl)pyridin-1-ium] diiodide](/img/structure/B12553971.png)
![4-[(E)-Benzylimino-methyl]-benzoic acid methyl ester](/img/structure/B12553980.png)

![4-{4-[3-(Dimethylamino)benzamido]phenyl}butanoic acid](/img/structure/B12553985.png)
![1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12553989.png)
![Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]-](/img/structure/B12553994.png)
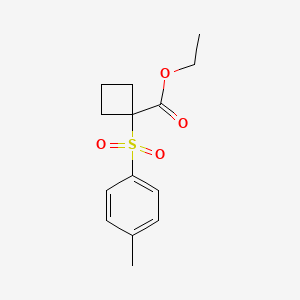
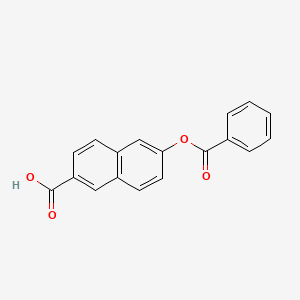
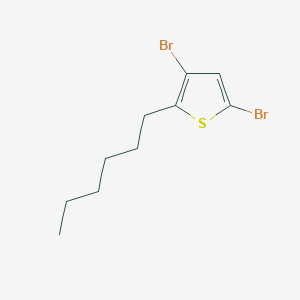
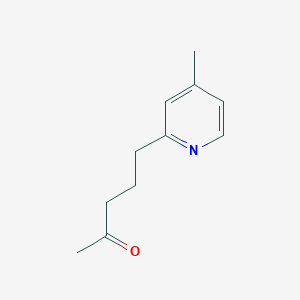
![N-[2-(4-Hydroxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B12554038.png)
